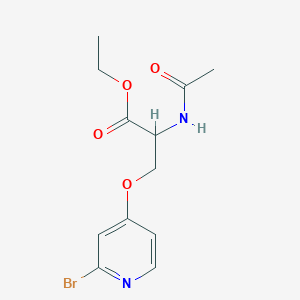

Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

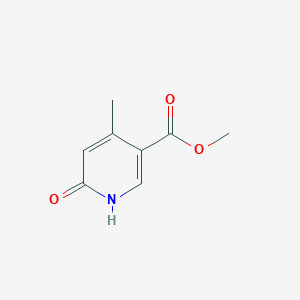

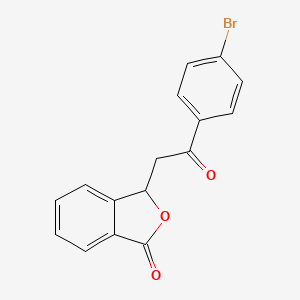

Molecular Structure Analysis

The InChI code for Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate is 331.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources I found.Aplicaciones Científicas De Investigación

Neuroprotection

Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate: has been studied for its neuroprotective effects. It is found to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This compound could potentially be used to improve neuronal tolerance to ischemia.

Energy Homeostasis Regulation

This compound exerts a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons, which is crucial for maintaining energy balance in the brain, especially after ischemic stroke.

Mitochondrial Homeostasis

The activation of O-GlcNAc pathways by this compound is conducive to the survival of cells and tissues. It has been associated with the improvement of mitochondrial homeostasis and bioenergy, as well as the inhibition of the mitochondrial apoptosis pathway .

Ischemic Stroke Recovery

In the context of ischemic stroke, Ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate has been implicated in accelerating the recovery of energy metabolism in the ipsilateral hippocampus, which is vital for the overall recovery process .

Antiviral Activity

While not directly related to the exact compound , similar compounds have been synthesized for their potential antiviral activity. These compounds, including analogs of Ethyl 2-acetamido derivatives, are being explored for their ability to interfere with viral replication processes .

Chemical Synthesis and Material Science

The compound’s structure and properties make it a candidate for various chemical synthesis applications. It could be used as a building block in the synthesis of more complex molecules for material science research .

Propiedades

IUPAC Name |

ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUXGHNNOCTWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)